molecular formula C17H11ClN2OS3 B2597655 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide CAS No. 330201-92-8

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2597655
CAS No.: 330201-92-8
M. Wt: 390.92
InChI Key: VCHHLUSIQRRZMA-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzo[b]thiophene core, a benzo[d]thiazole moiety, and a carboxamide group. The presence of chlorine and a methylthio group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown promising quorum-sensing inhibitors in the LasB system .

Cellular Effects

The cellular effects of 3-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide are not yet fully known. Thiazole derivatives have been reported to have diverse effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene.

    Introduction of Chlorine: Chlorination of the benzo[b]thiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety is synthesized separately through a condensation reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the chlorinated benzo[b]thiophene core with the benzo[d]thiazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
  • 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxylic acid
  • 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-sulfonamide

Uniqueness

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of functional groups and heterocyclic moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS3/c1-22-17-20-11-7-6-9(8-13(11)24-17)19-16(21)15-14(18)10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHLUSIQRRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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